- Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistryBioorganic & Medicinal Chemistry Letters, 2013, 23(6), 1740-1742,
Cas no 918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine)
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine structure](https://fr.kuujia.com/scimg/cas/918516-27-5x500.png)
918516-27-5 structure
Nom du produit:5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
Numéro CAS:918516-27-5
Le MF:C13H9ClN2
Mégawatts:228.676961660385
MDL:MFCD22682656
CID:773922
PubChem ID:58086096
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Propriétés chimiques et physiques
Nom et identifiant
-
- 1H-Pyrrolo[2,3-b]pyridine, 5-(4-chlorophenyl)-
- 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine
- AK160999
- AX8267091
- ST24044199
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine (ACI)
- 5-(4-Chlorophenyl)-7-azaindole
- DTXSID20728774
- MFCD22682656
- SCHEMBL410298
- AKOS024464287
- DS-9833
- CS-0158093
- DB-219150
- 1356397-48-2
- 918516-27-5
- AC-26972
- 5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine
-
- MDL: MFCD22682656
- Piscine à noyau: 1S/C13H9ClN2/c14-12-3-1-9(2-4-12)11-7-10-5-6-15-13(10)16-8-11/h1-8H,(H,15,16)
- La clé Inchi: AIRHBAXIGSQPNX-UHFFFAOYSA-N
- Sourire: ClC1C=CC(C2C=C3C(NC=C3)=NC=2)=CC=1
Propriétés calculées
- Qualité précise: 228.045426g/mol
- Charge de surface: 0
- XLogP3: 3.6
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 1
- Nombre de liaisons rotatives: 1
- Masse isotopique unique: 228.045426g/mol
- Masse isotopique unique: 228.045426g/mol
- Surface topologique des pôles: 28.7Ų
- Comptage des atomes lourds: 16
- Complexité: 238
- Comptage atomique isotopique: 0
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'unités de liaison covalente: 1
Propriétés expérimentales
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Sealed in dry,Room Temperature
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-250mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 250mg |
¥171.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H59790-5g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 5g |
¥1497.0 | 2023-09-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-1g |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 1g |
561.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QA859-100mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 100mg |
121CNY | 2021-05-08 | |
TRC | C385988-10mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-50mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 50mg |
69.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GF520-200mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine |
918516-27-5 | 97% | 200mg |
160.0CNY | 2021-08-04 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12626-25g |
5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine |
918516-27-5 | 95% | 25g |
$1000 | 2023-09-07 | |
TRC | C385988-100mg |
5-(4-Chlorophenyl)-1h-pyrrolo[2,3-B]pyridine |
918516-27-5 | 100mg |
$ 210.00 | 2022-06-06 | ||
abcr | AB449101-250 mg |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-b]pyridine; . |
918516-27-5 | 250MG |
€102.70 | 2023-07-18 |
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Quinoline Catalysts: Chromium copper oxide (Cr2Cu2O5) ; 12 min, 220 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene ; > 24 h, 120 °C
Référence
- Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitorsMedicinal Chemistry Research, 2020, 29(8), 1449-1462,
Synthetic Routes 3
Conditions de réaction
1.1 Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
1.2 Reagents: Potassium tert-butoxide Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Water ; 3 h, 85 °C → 90 °C
Référence
- Novel processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 24 h, 113 - 115 °C
Référence
- New processes for the preparation of vemurafenib, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; reflux
Référence
- Preparation of substituted phenyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanones as protein kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Toluene , Water ; rt → reflux; overnight, reflux
Référence
- Synthesis of novel 7-azaindole derivatives containing pyridin-3-ylmethyl dithiocarbamate moiety as potent PKM2 activators and PKM2 nucleus translocation inhibitorsEuropean Journal of Medicinal Chemistry, 2019, 170, 1-15,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; overnight, rt → 60 °C
Référence
- From off-to on-target: New BRAF-inhibitor-template-derived compounds selectively targeting mitogen activated protein kinase kinase 4 (MKK4)European Journal of Medicinal Chemistry, 2021, 210,,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Acetonitrile , Water ; 25 - 30 °C; 6 h, 80 - 85 °C; 85 °C → 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1, 30 °C
Référence
- An improved process for the preparation of vemurafenib, India, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; 30 min, 130 °C
Référence
- Rapid, microwave-assisted organic synthesis of selective V600EBRAF inhibitors for preclinical cancer researchTetrahedron Letters, 2012, 53(32), 4161-4165,
Synthetic Routes 10
Conditions de réaction
1.1 Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Diethyl ether , Tetrahydrofuran ; 75 min, 27 °C; 27 °C → 80 °C; 6 h, 80 °C; 80 °C → 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
1.2 Reagents: Citric acid Solvents: Water ; 15 min, 27 °C
1.3 Solvents: Ethyl acetate ; 15 min, 27 °C
Référence
- Process for the preparation of vemurafenib and its intermediates, India, , ,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane , Water ; heated
Référence
- Preparation of 1H-pyrrolo[2,3-b]pyridines as selective MKK4 kinase inhibitors for promoting liver regeneration or reducing or preventing hepatocyte death, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
1.2 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; overnight, reflux
Référence
- Pyridinopyrrole derivatives as kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, China, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane , Water ; 15 min, 25 - 30 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
1.2 Catalysts: Tetrakis(triphenylphosphine)palladium ; 30 °C → 105 °C; 5 h, 100 - 105 °C
Référence
- A process for the preparation of vemurafenib, India, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 - 12 h, 80 °C
Référence
- Design of Novel 3-Pyrimidinylazaindole CDK2/9 Inhibitors with Potent In Vitro and In Vivo Antitumor Efficacy in a Triple-Negative Breast Cancer ModelJournal of Medicinal Chemistry, 2017, 60(23), 9470-9489,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 12 h, 70 °C; 70 °C → rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
1.2 Reagents: Sodium carbonate Solvents: Water ; rt
Référence
- Site-Selective Decarboxylative Direct Formylation of Nitrogen Heterocycles (Azaindoles, Indoles, Pyrroles) and Anilines Utilizing Glyoxylic AcidAdvanced Synthesis & Catalysis, 2023, 365(8), 1238-1246,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Lithium hydroxide Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Dimethylformamide ; rt → 70 °C; 18 h, 70 °C; 70 °C → 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, 50 °C
Référence
- Method for preparation of N-{3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl} propane-1-sulfonamide, World Intellectual Property Organization, , ,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Isopropanol , Water ; 5 h, 80 - 85 °C
Référence
- A process for preparation of amorphous vemurafenib, India, , ,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Potassium acetate , Bis(pinacolato)diborane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 45 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 30 min, rt → 120 °C
Référence
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitorsOrganic & Biomolecular Chemistry, 2016, 14(3), 963-969,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane , Water ; 6 h, 80 °C
Référence
- 3-Pyrimidinylpyrrolo[2,3-b]pyridines as anticancer agents and process for the preparation thereof, World Intellectual Property Organization, , ,
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Raw materials
- (4-chlorophenyl)boronic acid
- 5-(4-CHLOROPHENYL)-3-IODOPYRIDIN-2-AMINE
- 2-[(E)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- p-Chlorophenylmagnesium Bromide (1.0M in 2-Methyltetrahydrofuran)
- 5-Chloro-7-azaindole
- 4-Chlorobromobenzene
- 5-Bromo-7-azaindole
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Preparation Products
5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine Littérature connexe
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
2. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
918516-27-5 (5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine) Produits connexes
- 517918-95-5(1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile)
- 1008-88-4(3-Phenylpyridine)
- 88965-00-8(6-methyl-2-(4-methylphenyl)imidazo1,2-apyridine)
- 3256-88-0(2-Methyl-5-phenylpyridine)
- 65964-60-5(2-(4-methylphenyl)imidazo[1,2-a]pyridine)
- 874-38-4(6-Methylimidazo1,2-apyridine)
- 24066-82-8(Ethyl isothiocyanatoacetate)
- 824-24-8(4-Methyl-1H-pyrrolo[2,3-b]pyridine)
- 4105-21-9(2-phenylimidazo1,2-apyridine)
- 10477-94-8(3-Methyl-5-phenylpyridine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:918516-27-5)5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine

Pureté:99%
Quantité:5g
Prix ($):211.0